molecular formula C21H24N2O3 B1245711 19,20-Dehydroervatamine

19,20-Dehydroervatamine

Cat. No.: B1245711
M. Wt: 352.4 g/mol
InChI Key: NFUNVPXUVUEVKF-CSUVEVHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19,20-dehydroervatamine is a monoterpenoid indole alkaloid.

Scientific Research Applications

Alkaloid Composition in Plant Species

  • Alkaloids in Tabernaemontana corymbosa : A study identified 5-oxo-19,20-dehydroervatamine along with other alkaloids in Tabernaemontana corymbosa leaves. The variations in alkaloidal composition were noted across different samples (Kam & Loh, 1993).

  • Alkaloids in Ervatamia malaccensis : Chemical investigation of Ervatamia malaccensis revealed the presence of N(1)-methoxy-19,20-dehydroervatamine and other known alkaloids. This discovery contributes to understanding the chemical diversity in this plant species (Clivio et al., 1990).

Isolation and Structural Analysis

  • Isolation from Ervatamia yunnanensis : The aerial parts of Ervatamia yunnanensis were studied, leading to the isolation of 19,20-dehydroervatamine and related compounds. This research aids in the understanding of the chemical structure and potential applications of these compounds (Jin, 1999).

  • Constitution of Ervatamine Group : A detailed study on the constitution of this compound provided insights into its structural differences compared to related alkaloids. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Knox & Slobbe, 1975).

Chemical Constituents and Activities

  • Chemical Constituents of Ervatamia coronaria : In a study of Ervatamia coronaria, this compound was identified among other alkaloids. This research is significant for understanding the plant's chemical makeup and potential applications in various fields (Henriques et al., 1996).

  • Isolation from Ervatamia coronaria and Alstonia scholaris : Research on the leaves of Ervatamia coronaria and Alstonia scholaris resulted in the isolation of this compound. Such isolation studies contribute to the understanding of the compound's properties and potential scientific applications (Atta-ur-rahman et al., 1986).

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (3R,7Z,8S)-7-ethylidene-5-methyl-10-oxo-5,12-diazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),13,15,17-tetraene-3-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-4-13-11-23(2)12-21(20(25)26-3)10-15-14-7-5-6-8-17(14)22-19(15)18(24)9-16(13)21/h4-8,16,22H,9-12H2,1-3H3/b13-4+/t16-,21-/m0/s1

InChI Key

NFUNVPXUVUEVKF-CSUVEVHTSA-N

Isomeric SMILES

C/C=C/1\CN(C[C@@]2([C@H]1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C(=O)OC)C

Canonical SMILES

CC=C1CN(CC2(C1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C(=O)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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